molecular formula C23H23N3O5 B6543399 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide CAS No. 1021206-93-8

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide

Cat. No. B6543399
CAS RN: 1021206-93-8
M. Wt: 421.4 g/mol
InChI Key: IHLVRFGNQCJDJS-UHFFFAOYSA-N
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Description

The compound “4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For example, the 1H-NMR spectrum of a similar compound showed signals at δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), among others .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of a coumarin derivative with organic halides . For instance, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound had a yield of 0.292 g (56.3%), and a melting point of 268–270°C .

Scientific Research Applications

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide has been studied extensively for its potential therapeutic and scientific applications. It has been found to have a variety of potential uses, including as a substrate for the synthesis of other compounds, as a tool for investigating the structure of proteins, and as a model for studying the effects of drugs on the human body. Additionally, this compound has been found to have potential applications in the fields of pharmaceuticals, biochemistry, and drug discovery.

Mechanism of Action

Target of Action

It’s known that many coumarin derivatives, which this compound is a part of, have shown significant inhibitory activity against bacterial strains .

Mode of Action

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .

Biochemical Pathways

Coumarin derivatives have been found to inhibit bacterial dna gyrase , which is an essential enzyme involved in DNA replication, transcription, and repair.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug discovery and development, studying what the body does to the drug . It would typically involve understanding how the compound is absorbed, distributed within the body, metabolized, and finally excreted.

Result of Action

Coumarin derivatives are known for their antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, this compound is a relatively stable compound, making it suitable for long-term storage and use in experiments. On the other hand, this compound can be difficult to synthesize in large quantities, and its effects can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for the study of 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide. One potential direction is to further investigate the biochemical and physiological effects of this compound on the body. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an inhibitor of acetylcholinesterase or monoamine oxidase. Furthermore, further research could be conducted to investigate the potential use of this compound as a substrate for the synthesis of other compounds and as a tool for investigating the structure of proteins. Finally, further research could be conducted to investigate the potential use of this compound as a model for studying the effects of drugs on the human body.

Synthesis Methods

4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide can be synthesized in a variety of ways, depending on the desired outcome. The most common method for producing this compound involves the reaction of 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzoyl chloride with sodium hydroxide in aqueous solution. This reaction produces a white solid product, which can then be purified by recrystallization. Alternatively, this compound can be synthesized from benzamide and 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzoyl chloride in acetic acid. This reaction produces a yellow solid product, which can then be purified by recrystallization.

properties

IUPAC Name

N-[2-[[4-(butanoylamino)benzoyl]amino]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-5-20(27)26-17-10-8-15(9-11-17)21(28)24-12-13-25-22(29)18-14-16-6-3-4-7-19(16)31-23(18)30/h3-4,6-11,14H,2,5,12-13H2,1H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLVRFGNQCJDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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